4-(Trifluoromethyl)pyrimidine-2-carbonitrile

Catalog No.
S6612899
CAS No.
1206459-86-0
M.F
C6H2F3N3
M. Wt
173.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)pyrimidine-2-carbonitrile

CAS Number

1206459-86-0

Product Name

4-(Trifluoromethyl)pyrimidine-2-carbonitrile

IUPAC Name

4-(trifluoromethyl)pyrimidine-2-carbonitrile

Molecular Formula

C6H2F3N3

Molecular Weight

173.10 g/mol

InChI

InChI=1S/C6H2F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H

InChI Key

UWOVBBYTTDZNSP-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1C(F)(F)F)C#N

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)C#N

Application in Agrochemical and Pharmaceutical Industries

Application in Interfacial Interactions Study

Application in Humidity Control

Application in Anticancer Drug Discovery

Application in Synthesis of Agrochemical and Pharmaceutical Ingredients

4-(Trifluoromethyl)pyrimidine-2-carbonitrile is a pyrimidine derivative characterized by the presence of a trifluoromethyl group at the fourth position and a cyano group at the second position of the pyrimidine ring. Its molecular formula is C6H2F3N3, and it has a molecular weight of approximately 173.0954 g/mol . This compound is notable for its unique trifluoromethyl substituent, which enhances its chemical stability and lipophilicity, making it an interesting candidate for various applications in medicinal chemistry and agrochemicals.

There is no documented information regarding the specific mechanism of action of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile.

As with any new compound, it is advisable to handle 4-(Trifluoromethyl)pyrimidine-2-carbonitrile with proper safety precautions. Due to the presence of the trifluoromethyl group, similar compounds have been shown to exhibit some degree of toxicity []. Since specific data for this compound is limited, general laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Typical of pyrimidine derivatives:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, making it reactive towards nucleophiles.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can influence electrophilic substitution reactions on the aromatic ring, affecting regioselectivity.
  • Reduction Reactions: The cyano group can be reduced to an amine under suitable conditions, potentially leading to various derivatives.

These reactions are significant for synthesizing more complex molecules and exploring their biological activities.

The biological activity of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile has been investigated in various studies. Compounds with similar structures often exhibit:

  • Antiviral Activity: Pyrimidine derivatives are known for their potential as antiviral agents.
  • Antitumor Properties: Some studies suggest that trifluoromethylated compounds may possess anticancer properties due to their ability to interfere with cellular processes.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, although detailed studies are required to confirm these activities.

These properties make it a candidate for further pharmacological exploration.

Several synthetic routes have been proposed for the preparation of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile:

  • Cyclization Reactions: Starting from appropriate precursors containing cyano and trifluoromethyl groups, cyclization can yield the desired pyrimidine structure.
  • Fluorination Reactions: Introduction of the trifluoromethyl group can be achieved through fluorination of existing pyrimidine derivatives.
  • Multi-step Synthesis: A combination of functional group transformations may be employed to construct the compound from simpler starting materials.

Each method has its advantages and limitations regarding yield, purity, and scalability.

4-(Trifluoromethyl)pyrimidine-2-carbonitrile has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug discovery, particularly in developing antiviral or anticancer agents.
  • Agrochemicals: The compound may serve as an active ingredient in pesticides or herbicides due to its biological activity.
  • Chemical Intermediates: It can be used as a building block in synthesizing more complex organic molecules.

Interaction studies involving 4-(Trifluoromethyl)pyrimidine-2-carbonitrile focus on its binding affinity and interactions with biological targets:

  • Protein Binding Studies: Investigating how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Receptor Ligand Studies: Understanding its role as a ligand in receptor binding can elucidate its pharmacological potential.

These studies are crucial for assessing the compound's viability as a therapeutic agent.

Several compounds share structural similarities with 4-(Trifluoromethyl)pyrimidine-2-carbonitrile. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrileC6H3F3N4Contains an amino group; potential for different biological activity
2-Hydrazino-4-(trifluoromethyl)pyrimidineC6H5F3N5Substituted hydrazino group; used in medicinal chemistry
4-(Trifluoromethyl)pyridine-2-carboxylic acidC6H4F3NCarboxylic acid functionality; different reactivity profile

The unique trifluoromethyl and cyano groups in 4-(Trifluoromethyl)pyrimidine-2-carbonitrile distinguish it from these compounds, potentially enhancing its lipophilicity and reactivity in biological systems.

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Exact Mass

173.02008156 g/mol

Monoisotopic Mass

173.02008156 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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